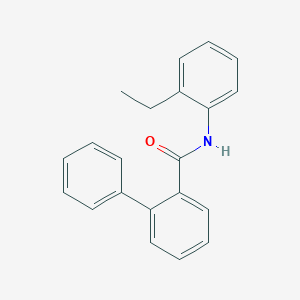![molecular formula C18H21N3O4S B3536609 N-[4-(aminosulfonyl)benzyl]-3-(isobutyrylamino)benzamide](/img/structure/B3536609.png)
N-[4-(aminosulfonyl)benzyl]-3-(isobutyrylamino)benzamide
説明
N-[4-(aminosulfonyl)benzyl]-3-(isobutyrylamino)benzamide, also known as AS-35, is a synthetic compound that has been studied for its potential applications in cancer treatment. It belongs to a class of compounds called sulfonamides, which are known for their antibacterial and antitumor properties. AS-35 has been shown to have promising anticancer activity in preclinical studies, making it a potential candidate for further development as a cancer therapy.
作用機序
The exact mechanism of action of N-[4-(aminosulfonyl)benzyl]-3-(isobutyrylamino)benzamide is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is through inhibition of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells and plays a role in tumor progression and metastasis. N-[4-(aminosulfonyl)benzyl]-3-(isobutyrylamino)benzamide has been shown to inhibit CAIX activity, leading to decreased tumor growth and increased sensitivity to chemotherapy.
Biochemical and Physiological Effects
N-[4-(aminosulfonyl)benzyl]-3-(isobutyrylamino)benzamide has been shown to have several biochemical and physiological effects in cancer cells. In addition to CAIX inhibition, N-[4-(aminosulfonyl)benzyl]-3-(isobutyrylamino)benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and decrease angiogenesis (the formation of new blood vessels that supply tumors with nutrients and oxygen). These effects contribute to the antitumor activity of N-[4-(aminosulfonyl)benzyl]-3-(isobutyrylamino)benzamide and make it a potential candidate for combination therapy with other cancer treatments.
実験室実験の利点と制限
One advantage of N-[4-(aminosulfonyl)benzyl]-3-(isobutyrylamino)benzamide in lab experiments is its potent anticancer activity, which allows for the testing of lower concentrations and shorter treatment durations. However, N-[4-(aminosulfonyl)benzyl]-3-(isobutyrylamino)benzamide has some limitations in terms of solubility and stability, which can affect its effectiveness and reproducibility in experiments. Additionally, further studies are needed to determine the optimal dosing and administration schedule for N-[4-(aminosulfonyl)benzyl]-3-(isobutyrylamino)benzamide in humans.
将来の方向性
There are several future directions for research on N-[4-(aminosulfonyl)benzyl]-3-(isobutyrylamino)benzamide and its potential as a cancer therapy. One area of interest is the development of more stable and soluble formulations of N-[4-(aminosulfonyl)benzyl]-3-(isobutyrylamino)benzamide that can be used in clinical trials. Another area of research is the identification of biomarkers that can predict response to N-[4-(aminosulfonyl)benzyl]-3-(isobutyrylamino)benzamide treatment, allowing for personalized treatment approaches. Finally, combination therapy studies with other cancer treatments, such as chemotherapy and immunotherapy, could provide insight into the potential synergistic effects of N-[4-(aminosulfonyl)benzyl]-3-(isobutyrylamino)benzamide in cancer treatment.
科学的研究の応用
N-[4-(aminosulfonyl)benzyl]-3-(isobutyrylamino)benzamide has been the subject of several scientific studies investigating its potential as an anticancer agent. In vitro studies have shown that N-[4-(aminosulfonyl)benzyl]-3-(isobutyrylamino)benzamide has potent cytotoxic activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies in animal models have also demonstrated significant antitumor activity, leading to tumor regression and prolonged survival.
特性
IUPAC Name |
3-(2-methylpropanoylamino)-N-[(4-sulfamoylphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-12(2)17(22)21-15-5-3-4-14(10-15)18(23)20-11-13-6-8-16(9-7-13)26(19,24)25/h3-10,12H,11H2,1-2H3,(H,20,23)(H,21,22)(H2,19,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEUTRQQZQALLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(2-ethoxy-1-naphthyl)methylene]-1-(2-furylmethyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3536529.png)
![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B3536537.png)
![dimethyl 4-(3-hydroxy-4-methoxyphenyl)-1-[4-(methoxycarbonyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3536550.png)
![4-ethoxy-3-nitro-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3536558.png)
![1-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)piperidine](/img/structure/B3536560.png)
![dimethyl 1-[2-(4-chlorophenyl)ethyl]-4-(2,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3536575.png)

![3-(isobutyrylamino)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3536586.png)
![N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-methyl-5-nitrophenyl)methanesulfonamide](/img/structure/B3536589.png)
![3-methyl-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3536592.png)
![2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3536599.png)
![2-{5-[(5-methyl-2-furyl)methylene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate](/img/structure/B3536621.png)
![5-chloro-2-methoxy-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3536622.png)
![N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B3536626.png)